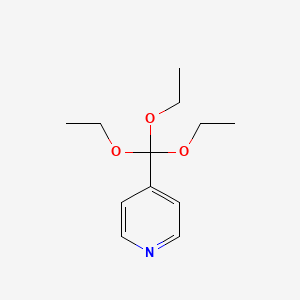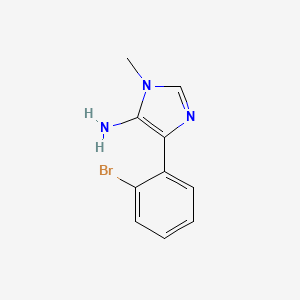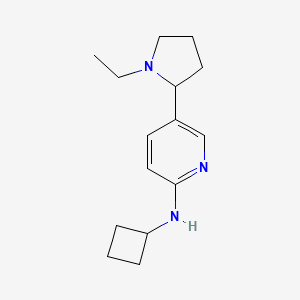
N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amin ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Pyrrolidin- und einen Pyridinring umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amin beinhaltet typischerweise die Konstruktion der Pyrrolidin- und Pyridinringe, gefolgt von deren Funktionalisierung. Eine gängige Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen zur Bildung des Pyrrolidinrings, der anschließend mit einem Pyridinderivat gekoppelt wird. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um die Cyclisierungs- und Kupplungsprozesse zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amin die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme umfassen. Diese Methoden gewährleisten eine hohe Ausbeute und Reinheit der Verbindung bei gleichzeitiger Minimierung der Produktionskosten und Umweltbelastung .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, which is then coupled with a pyridine derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization and coupling processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation entsprechende Ketone oder Carbonsäuren liefern, während Reduktion Amine oder Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potenzielle Rolle bei der Modulation biologischer Pfade.
Medizin: Für sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten erforscht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität verändern und nachgeschaltete Signalwege modulieren. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, abhängig von der spezifischen Zielstruktur und dem beteiligten Pfad .
Wirkmechanismus
The mechanism of action of N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidin: Ein einfacheres Analogon mit einer ähnlichen Ringstruktur.
Pyridin: Ein weiteres Analogon mit einem ähnlichen aromatischen Ring.
N,N-Dimethylpyrrolidin: Eine Verbindung mit ähnlichen funktionellen Gruppen, aber unterschiedlichen Substitutionssmustern.
Einzigartigkeit
N,N,6-Trimethyl-5-(pyrrolidin-2-yl)pyridin-2-amin ist einzigartig aufgrund seiner spezifischen Kombination aus Pyrrolidin- und Pyridinringen sowie seinem besonderen Substitutionssmuster. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen abheben .
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
N,N,6-trimethyl-5-pyrrolidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-9-10(11-5-4-8-13-11)6-7-12(14-9)15(2)3/h6-7,11,13H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
CNDMPEUFKDLJCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N(C)C)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)

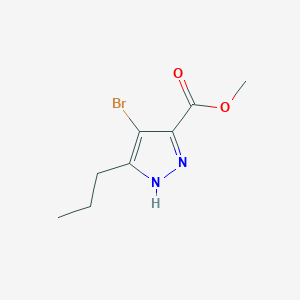
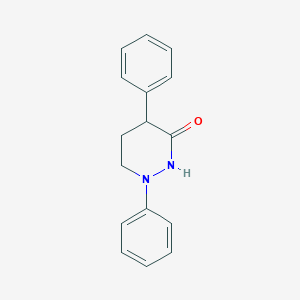

![5-(Benzo[d][1,3]dioxol-5-yloxy)furan-2-carboxylic acid](/img/structure/B11813797.png)
